2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-15-7-4-6-13(11-15)17-9-10-18(22)21(20-17)12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABBVQGTJGFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-methoxybenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form the pyridazinone core.
Final Product: The intermediate is then subjected to further reactions, such as chlorination and methoxylation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Position 2 Substituents: The target compound’s 2-chlorobenzyl group contrasts with the 2-methoxybenzyl group in compound 3h, which lacks the electron-withdrawing chlorine atom .
Position 6 Substituents :
- The 3-methoxyphenyl group in the target compound differs from phenyl (e.g., 3h ) or 4-chlorophenyl (e.g., ) substituents. Methoxy groups enhance solubility via hydrogen bonding, while chloro groups increase lipophilicity .
Physicochemical Properties
Table 3: Physicochemical Properties of Related Compounds
*Solubility trends: Methoxy groups (as in the target) improve aqueous solubility compared to chloro-substituted derivatives .
Biological Activity
2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory , analgesic , and antifungal properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C20H16ClN3O2
- Molecular Weight : 375.81 g/mol
- Melting Point : 221-223°C
- Solubility : Soluble in chloroform, methanol, and dimethyl sulfoxide
- Log P Value : 4.29
Synthesis
The synthesis of this compound typically involves:
- Condensation : Reaction between 2-amino-5-chlorobenzophenone and 3-methoxybenzaldehyde.
- Cyclization : Using acetic anhydride and a catalyst to form the pyridazinone core.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects through the following mechanisms:
- COX-2 Inhibition : It inhibits cyclooxygenase-2 (COX-2), leading to decreased levels of prostaglandin E2 (PGE2), which is crucial in mediating inflammation and pain.
- Case Studies : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response, comparable to established NSAIDs.
Antifungal Activity
The compound has shown promising antifungal properties against various strains:
- Inhibition of Candida albicans and Aspergillus fumigatus : Studies have reported effective inhibition of these fungi, suggesting potential for therapeutic use in fungal infections.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts on cyclooxygenases and potentially other enzymes involved in inflammatory pathways.
- Receptor Binding : It may also interact with receptors related to pain perception and inflammation.
Toxicity and Safety
Toxicity studies indicate that while lower doses are well-tolerated, higher doses can lead to hepatotoxicity and nephrotoxicity. Therefore, caution is advised during handling and experimentation with this compound.
Applications in Research
The compound's unique properties make it a candidate for various applications:
- Analgesic Development : Its effectiveness as an analgesic positions it as a potential alternative or adjunct to current pain management therapies.
- Antifungal Therapy : Its efficacy against specific fungi suggests it could be developed into a new antifungal agent.
- Drug Discovery Reference Compound : The compound serves as a reference in drug discovery processes due to its well-characterized biological profile .
Current Research Trends
Recent studies focus on:
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyridazin-3(2H)-one derivatives like 2-(2-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one?
Pyridazin-3(2H)-ones are typically synthesized via cyclization reactions or nucleophilic substitutions. For example, Grignard reagent reactions with halogenated precursors can introduce substituents at specific positions. However, unexpected outcomes, such as cine substitution (where substituents form at adjacent positions), may occur when quenching σ-adducts with electrophiles . Key steps include:
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and dihedral angles between aromatic rings (e.g., phenyl and pyridazine rings) .
- NMR spectroscopy (1H, 13C) to resolve substituent positions and confirm regiochemistry. For example, splitting patterns in aromatic regions distinguish methoxy and chlorobenzyl groups .
- Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influencing crystal packing .
Advanced Questions
Q. How do structural modifications (e.g., substituent placement) impact the biological or physicochemical properties of pyridazin-3(2H)-one derivatives?
- Dihedral angles between the pyridazinone core and aromatic substituents (e.g., 8.6° in fungicidal analogs) influence molecular planarity, affecting binding to biological targets .
- Electron-withdrawing groups (e.g., chloro) enhance stability, while methoxy groups modulate solubility and hydrogen-bonding potential .
- Structure-activity relationship (SAR) studies can optimize pharmacological properties, such as antiplatelet activity in dihydropyridazinone derivatives .
Q. What experimental strategies address contradictions in reaction outcomes during pyridazinone synthesis?
- Mechanistic analysis : Unexpected disubstitution (e.g., 4,5-disubstituted products instead of 5-substituted) may arise from σ-adduct intermediates reacting with electrophiles before elimination. This requires adjusting reaction conditions (e.g., temperature, electrophile choice) .
- Computational modeling : DFT calculations predict regioselectivity and transition states to rationalize reaction pathways.
- Cross-validation : LC-MS and 2D NMR (e.g., NOESY, HSQC) confirm product structures when synthetic pathways yield ambiguous results .
Q. How can researchers resolve challenges in characterizing low-crystallinity pyridazinone derivatives?
- Co-crystallization : Use of co-formers (e.g., carboxylic acids) improves crystal quality for X-ray studies .
- Dynamic NMR : Variable-temperature NMR experiments detect conformational flexibility in solution when solid-state data are unavailable .
- Powder X-ray diffraction (PXRD) : Pair with Rietveld refinement to analyze amorphous or polycrystalline samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
